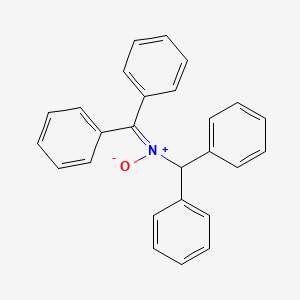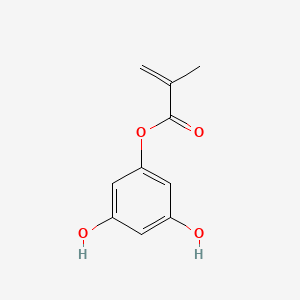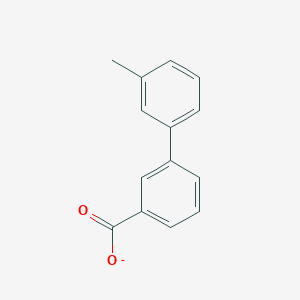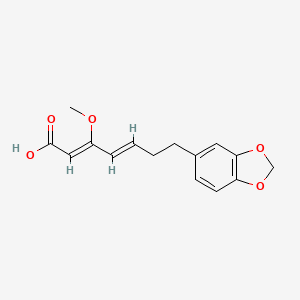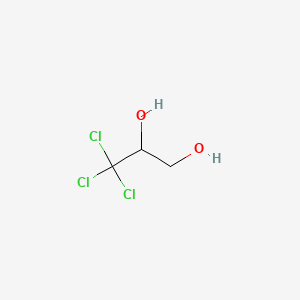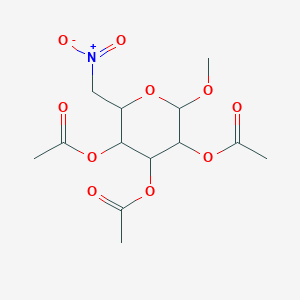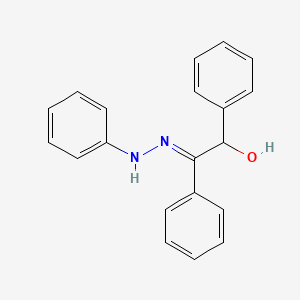
Benzoin phenylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoin phenylhydrazone: is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=N−NH2 this compound is formed by the reaction of benzoin with phenylhydrazine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzoin phenylhydrazone can be synthesized through the reaction of benzoin with phenylhydrazine. The reaction typically involves the addition of phenylhydrazine to the carbonyl group of benzoin, followed by the elimination of water. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the same synthetic route as described above. The reaction conditions may be optimized for large-scale production by adjusting parameters such as temperature, solvent, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions: Benzoin phenylhydrazone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into different hydrazine derivatives.
Substitution: The phenyl group in this compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Products may include benzoin derivatives with additional oxygen-containing functional groups.
Reduction: Products include reduced hydrazine derivatives.
Substitution: Products vary depending on the electrophile used, resulting in substituted this compound derivatives.
Applications De Recherche Scientifique
Benzoin phenylhydrazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Mécanisme D'action
The mechanism of action of benzoin phenylhydrazone involves its interaction with specific molecular targets. The compound forms a hydrazone linkage with carbonyl groups, which can affect the function of enzymes and other proteins. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
Hydrazones: Compounds with the general structure R1R2C=N−NH2, such as benzaldehyde phenylhydrazone and acetone phenylhydrazone.
Quinazolines: Compounds with a similar hydrazone functional group but with a different core structure.
Uniqueness: Benzoin phenylhydrazone is unique due to its specific structure, which includes both a benzoin and a phenylhydrazine moiety. This combination imparts distinct chemical and biological properties that differentiate it from other hydrazones and related compounds .
Propriétés
Numéro CAS |
574-07-2 |
|---|---|
Formule moléculaire |
C20H18N2O |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
(2E)-1,2-diphenyl-2-(phenylhydrazinylidene)ethanol |
InChI |
InChI=1S/C20H18N2O/c23-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)22-21-18-14-8-3-9-15-18/h1-15,20-21,23H/b22-19+ |
Clé InChI |
GHLACOQSAZQXFG-ZBJSNUHESA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(/C(=N/NC2=CC=CC=C2)/C3=CC=CC=C3)O |
SMILES canonique |
C1=CC=C(C=C1)C(C(=NNC2=CC=CC=C2)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


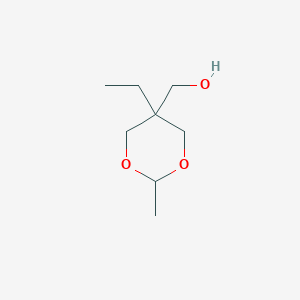

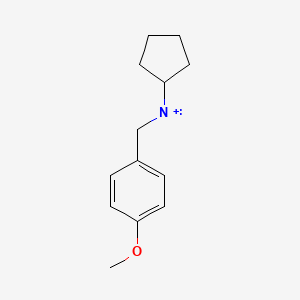
![(1S,5R,6S)-methyl 5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14749227.png)

